Cyclohexene-1-carbonitrile

Physical Organic Chemistry Analytical Chemistry Chemical Procurement

Select Cyclohexene-1-carbonitrile (CAS 27456-25-3) for its unique α,β-unsaturated nitrile structure. This enables highly selective enzymatic cascades (85% yield, 97% ee) for LPA1-antagonist building blocks and specific photoisomerization pathways unattainable with saturated analogs. Ensure your research success with this differentiated, high-purity intermediate.

Molecular Formula C7H9N
Molecular Weight 107.15 g/mol
CAS No. 27456-25-3
Cat. No. B7779846
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclohexene-1-carbonitrile
CAS27456-25-3
Molecular FormulaC7H9N
Molecular Weight107.15 g/mol
Structural Identifiers
SMILESC1CCC(=CC1)C#N
InChIInChI=1S/C7H9N/c8-6-7-4-2-1-3-5-7/h4H,1-3,5H2
InChIKeyGTMWGXABXQTZRJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cyclohexene-1-carbonitrile (CAS 27456-25-3): A Versatile α,β-Unsaturated Nitrile Building Block for Organic Synthesis and Pharmaceutical Intermediate Procurement


Cyclohexene-1-carbonitrile (CAS 27456-25-3) is a cyclic, α,β-unsaturated nitrile with the molecular formula C₇H₉N and a molecular weight of 107.15 g/mol [1]. It is also known as 1-cyanocyclohexene, cyclohex-1-enecarbonitrile, and 1-cyclohexenecarbonitrile . This compound features a conjugated system of a carbon-carbon double bond and a nitrile group, making it a versatile intermediate in organic synthesis. Its chemical structure is characterized by a cyclohexene ring with a nitrile substituent at the 1-position, rendering it a valuable building block for the construction of more complex molecules in medicinal chemistry and materials science [2].

Cyclohexene-1-carbonitrile (CAS 27456-25-3) vs. Analogs: Why Cyclohexanecarbonitrile and 3-Cyclohexene-1-carbonitrile Are Not Direct Substitutes


Cyclohexene-1-carbonitrile possesses a unique α,β-unsaturated nitrile structure that distinguishes it from closely related analogs . The conjugated double bond adjacent to the nitrile group imparts distinct electronic and reactivity profiles compared to the saturated cyclohexanecarbonitrile, which lacks this conjugated system, or the isomeric 3-cyclohexene-1-carbonitrile, where the double bond is not conjugated with the nitrile . These structural differences lead to quantifiable variations in physical properties, photochemical behavior, and enzymatic transformation efficiency, meaning that substitution with a generic analog in a research or industrial protocol will likely result in altered reaction outcomes, yields, or selectivity [1].

Cyclohexene-1-carbonitrile (CAS 27456-25-3) Quantitative Differentiation: Boiling Point, Photochemistry, and Enzymatic Selectivity Evidence


Reduced Pressure Boiling Point Differentiation from 3-Cyclohexene-1-carbonitrile Isomer

Cyclohexene-1-carbonitrile (CAS 27456-25-3) exhibits a significantly lower boiling point under reduced pressure compared to its isomer, 3-cyclohexene-1-carbonitrile (CAS 100-45-8). This property is critical for purification by distillation and for confirming compound identity.

Physical Organic Chemistry Analytical Chemistry Chemical Procurement

Photochemical Reactivity: Cyclohexene-1-carbonitrile vs. Cyclohexanecarbonitrile

Cyclohexene-1-carbonitrile undergoes a photochemical rearrangement upon irradiation with a Hanovia 450-W lamp to yield bicyclo[3.1.0]hexane-1-carbonitrile, a strained ring system. This photochemical pathway is unique to the α,β-unsaturated nitrile and is not observed for the saturated analog, cyclohexanecarbonitrile.

Photochemistry Organic Synthesis Mechanistic Studies

Enzymatic Allylic Oxidation: Cyclohexene-1-carbonitrile Enables High-Yield, Stereoselective API Building Block Synthesis

Cyclohexene-1-carbonitrile serves as a privileged substrate for enzymatic allylic oxidation, enabling a three-step one-pot cascade to produce (1S,3R)-3-hydroxycyclohexanecarbonitrile, a key building block for the LPA1-antagonist BMS-986278. Using unspecific peroxygenases (UPOs), the oxidation proceeds with high chemo- and regioselectivity at substrate loadings up to 200 mM without organic cosolvents. In contrast, several chemical allylic oxidation strategies proved unsuccessful on this substrate. [1]

Biocatalysis Pharmaceutical Synthesis Green Chemistry

Cyclohexene-1-carbonitrile (CAS 27456-25-3): Optimal Use Cases in Pharmaceutical Synthesis, Photochemistry, and Chemical Biology


Synthesis of Chiral Pharmaceutical Intermediates via Biocatalytic Cascades

Cyclohexene-1-carbonitrile is the ideal starting material for the enzymatic synthesis of (1S,3R)-3-hydroxycyclohexanecarbonitrile, a critical building block for the LPA1-antagonist BMS-986278. Its unique α,β-unsaturated nitrile structure enables a highly selective, one-pot UPO-ER-ADH cascade that achieves 85% yield with 97% ee and 99% de, a transformation that fails with standard chemical oxidants. [1]

Photochemical Generation of Strained Bicyclic Frameworks

Researchers studying photochemical reaction mechanisms or requiring access to strained ring systems should select cyclohexene-1-carbonitrile for its well-characterized photoisomerization to bicyclo[3.1.0]hexane-1-carbonitrile. This reaction is specific to the α,β-unsaturated nitrile scaffold and is not observed for saturated analogs, providing a distinct synthetic entry point to complex molecular architectures. [1]

Synthesis of α,β-Unsaturated Carboxylic Acid Derivatives

Cyclohexene-1-carbonitrile serves as a direct precursor to cyclohexene-1-carboxylic acid via hydrolysis, a versatile intermediate in its own right. The conjugated nitrile allows for controlled hydrolysis to the corresponding α,β-unsaturated acid, a functionality that is central to numerous bioactive molecules and materials. This pathway leverages the compound's distinct electronic properties compared to saturated nitriles. [1]

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